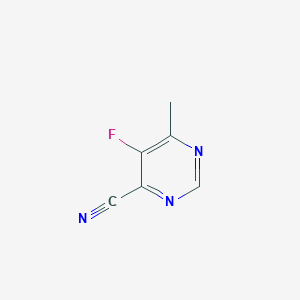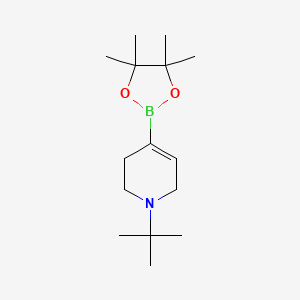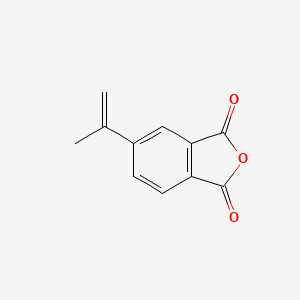![molecular formula C8H4F3NO B11775590 4-(Difluoromethyl)-2-fluorobenzo[d]oxazole](/img/structure/B11775590.png)
4-(Difluoromethyl)-2-fluorobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-2-fluorobenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with difluoromethyl and fluorine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-fluorobenzo[d]oxazole typically involves the introduction of difluoromethyl and fluorine groups onto a benzoxazole scaffold. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the benzoxazole core .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the development of environmentally friendly and cost-effective methods is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Difluoromethyl)-2-fluorobenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The fluorine and difluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-2-fluorobenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethyl and fluorine groups can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide: This compound shares a similar benzoxazole core but has a sulfonamide group instead of a fluorine atom.
4,5-Disubstituted Oxazoles: These compounds have different substituents at the 4 and 5 positions of the oxazole ring, which can significantly alter their chemical and biological properties.
Uniqueness: 4-(Difluoromethyl)-2-fluorobenzo[d]oxazole is unique due to the presence of both difluoromethyl and fluorine groups, which impart distinct electronic and steric properties. These features can enhance the compound’s stability, reactivity, and binding affinity to biological targets, making it a valuable tool in various research applications .
Propiedades
Fórmula molecular |
C8H4F3NO |
|---|---|
Peso molecular |
187.12 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-2-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F3NO/c9-7(10)4-2-1-3-5-6(4)12-8(11)13-5/h1-3,7H |
Clave InChI |
QFCNPOVTXJFHDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


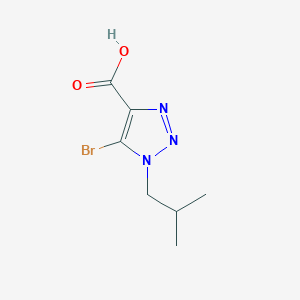


![Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B11775529.png)
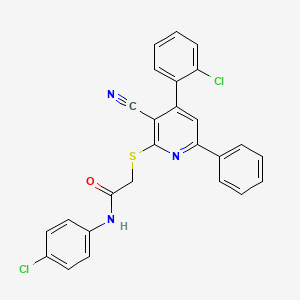
![7-Methyl-3-(pyrrolidin-2-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11775536.png)
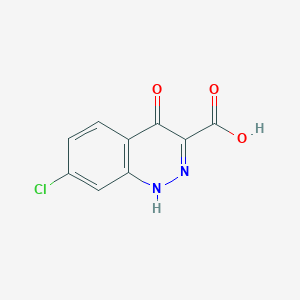


![7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11775566.png)
